potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide
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Overview
Description
Potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide is a compound that has garnered interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a trifluoroborate group, which is known for its stability and reactivity in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide typically involves the reaction of a cyclohexylamine derivative with a boron reagent. One common method includes the use of potassium tert-butoxide as a base to facilitate the formation of the trifluoroborate group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may include crystallization or chromatography techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoroborate group can participate in substitution reactions, particularly in Suzuki–Miyaura coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and palladium catalysts for coupling reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include various substituted cyclohexyl derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. In Suzuki–Miyaura coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds through a palladium-catalyzed mechanism. The trifluoroborate group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar Compounds
Potassium (2-{[(tert-butoxy)carbonyl]amino}cyclopropyl)trifluoroboranuide: This compound has a similar structure but with a cyclopropyl ring instead of a cyclohexyl ring.
Potassium tert-butoxide: While not identical, this compound shares the tert-butoxy group and is used in similar base-catalyzed reactions.
Uniqueness
Potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide is unique due to its combination of a cyclohexyl ring and a trifluoroborate group, which provides stability and reactivity in various chemical transformations. Its ability to participate in Suzuki–Miyaura coupling reactions makes it a valuable reagent in organic synthesis.
Properties
CAS No. |
2095863-69-5 |
---|---|
Molecular Formula |
C11H20BF3KNO2 |
Molecular Weight |
305.2 |
Purity |
95 |
Origin of Product |
United States |
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